ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15712562
Molecular Formula: C27H24N2O5S
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24N2O5S |
|---|---|
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C27H24N2O5S/c1-4-33-26(32)23-17(2)28-27-29(24(23)20-13-15-21(16-14-20)34-18(3)30)25(31)22(35-27)12-8-11-19-9-6-5-7-10-19/h5-16,24H,4H2,1-3H3/b11-8+,22-12+ |
| Standard InChI Key | FBIMMBFUEXEKGC-VNNYSTBCSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC=CC4=CC=CC=C4)S2)C |
Introduction
Chemical Architecture and Physicochemical Properties
The compound’s structure integrates a thiazolo[3,2-a]pyrimidine core fused with a dihydropyrimidine ring, substituted at positions 2, 5, 6, and 7. Key features include:
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Cinnamylidene moiety: A (2E)-3-phenylprop-2-en-1-ylidene group at position 2, contributing π-conjugation and potential intermolecular interactions.
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Acetyloxyphenyl group: A 4-(acetyloxy)phenyl substituent at position 5, enhancing lipophilicity and metabolic stability .
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Ester functionality: An ethyl carboxylate at position 6, critical for solubility and prodrug potential .
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₄N₂O₅S |
| Molecular Weight | 488.6 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely moderate in DMSO |
| LogP (Predicted) | ~3.2 (indicating lipophilicity) |
The acetyloxy group’s electron-withdrawing nature may influence electronic distribution, potentially modulating receptor binding . The conjugated system spanning the thiazole-pyrimidine core and cinnamylidene moiety suggests UV-Vis absorption maxima in the 300–350 nm range, a hypothesis requiring experimental validation.
Synthetic Methodologies and Optimization
General Synthesis of Thiazolopyrimidine Derivatives
Thiazolopyrimidines are typically synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, aldehydes, and thiourea derivatives under acid or catalyst-mediated conditions . For instance, the Biginelli-like reaction forms dihydropyrimidine intermediates, which undergo cyclization with α-haloesters or acetylenedicarboxylates to yield thiazolopyrimidines .
Ultrasound-Assisted Synthesis
Recent advances employ ultrasound irradiation to enhance reaction efficiency. A 2016 study demonstrated that ultrasonic probe irradiation (51 W, 10 min) under solvent- and catalyst-free conditions achieved 90% yields for analogous thiazolopyrimidine-6-carboxylates, surpassing conventional heating (50% yield over 5 h) . This method’s success is attributed to cavitation-induced micro-mixing and localized heating, accelerating condensation and cyclization steps.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Time | Conditions |
|---|---|---|---|
| Ultrasound Probe | 90 | 10 min | Solvent-free, 51 W |
| Conventional Heating | 50 | 5 h | Methanol, reflux |
| Microwave | 78 | 30 min | Acetic acid catalyst |
Synthesis of the Target Compound
While explicit protocols for the target compound are unavailable, its synthesis likely involves:
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Formation of dihydropyrimidinethione: Condensation of ethyl acetoacetate, 4-(acetyloxy)benzaldehyde, and thiourea in acetic acid .
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Cyclization: Treatment with methyl propiolate or analogous electrophiles to form the thiazole ring.
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Cinnamylidene introduction: Knoevenagel condensation with cinnamaldehyde under basic conditions.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
Structural analogs inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. Molecular docking suggests the cinnamylidene moiety occupies COX-2’s hydrophobic pocket, while the acetyloxy group hydrogen-bonds with Arg120 .
Anticancer Properties
Thiazolopyrimidines demonstrate topoisomerase II inhibition, inducing DNA damage and apoptosis. A 2023 study reported IC₅₀ values of 2.1–4.8 µM against MCF-7 and HepG2 cells for derivatives bearing dimethoxyphenyl groups . The target compound’s planar structure may intercalate DNA, while the ethyl carboxylate could serve as a hydrolyzable prodrug moiety.
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). In silico predictions (e.g., SwissADME) suggest moderate bioavailability (F ≈ 55%) but require experimental validation.
Synthetic Scalability
While ultrasound methods are efficient, scaling up for industrial production remains untested. Continuous-flow reactors coupled with ultrasound could address this .
Target Identification
The precise biological targets are unknown. Proteomic profiling and CRISPR-Cas9 screens could identify interacting proteins.
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